molecular formula C11H13Cl3N2O B12777328 Dexlofexidine hydrochloride CAS No. 87858-98-8

Dexlofexidine hydrochloride

Cat. No.: B12777328
CAS No.: 87858-98-8
M. Wt: 295.6 g/mol
InChI Key: DWWHMKBNNNZGHF-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexlofexidine hydrochloride is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. It is structurally similar to clonidine and is primarily used for the treatment of opioid withdrawal symptoms. This compound works by reducing the release of norepinephrine, which helps alleviate the physical symptoms associated with opioid withdrawal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexlofexidine hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dexlofexidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Dexlofexidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Dexlofexidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, a neurotransmitter that plays a key role in the body’s stress response. By reducing norepinephrine release, this compound helps alleviate the physical symptoms of opioid withdrawal, such as chills, sweating, stomach cramps, and muscle pain .

Comparison with Similar Compounds

Similar Compounds

    Clonidine: Another alpha-2 adrenergic receptor agonist used for opioid withdrawal management.

    Methadone: An opioid agonist used for opioid withdrawal and maintenance therapy.

    Buprenorphine: A partial opioid agonist used for opioid withdrawal and maintenance therapy.

Uniqueness

Dexlofexidine hydrochloride is unique in its ability to alleviate opioid withdrawal symptoms without being an opioid itself. This reduces the risk of dependency and makes it a safer option for managing withdrawal symptoms compared to opioid agonists like methadone and buprenorphine .

Properties

87858-98-8

Molecular Formula

C11H13Cl3N2O

Molecular Weight

295.6 g/mol

IUPAC Name

2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m0./s1

InChI Key

DWWHMKBNNNZGHF-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.